5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid
Description
Properties
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxypyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BNO3Si/c1-11(2,3)17(4,5)16-10-6-9(12(14)15)7-13-8-10/h6-8,14-15H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTZDPPIAAAILAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)O[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BNO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201148655 | |
| Record name | Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-37-3 | |
| Record name | Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-pyridinyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201148655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stepwise Functionalization of Pyridine Derivatives
The most common approach involves sequential protection of the hydroxyl group followed by boronic acid installation. Starting from 5-hydroxynicotinic acid, the hydroxyl group is first protected with tert-butyldimethylsilyl chloride (TBSCl) under basic conditions. A typical procedure uses triethylamine (2.0 equiv) and DMAP (0.1 equiv) in dichloromethane (DCM) at 0–25°C for 12–24 hours, achieving >90% silylation efficiency. Subsequent iodination or bromination at the 3-position via directed ortho-metalation (DoM) provides the halogenated intermediate, which undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst.
Key reaction conditions for Miyaura borylation :
Direct Boronation of Pre-Protected Pyridines
Alternative routes employ pre-silylated pyridine substrates. For example, 5-(TBS-oxy)pyridine is treated with n-BuLi at −78°C in THF, followed by quenching with triisopropyl borate (B(OiPr)₃). Acidic workup (HCl, pH 2–3) yields the boronic acid. This method avoids halogenation steps but requires strict anhydrous conditions and cryogenic temperatures, limiting scalability.
Optimization of Critical Reaction Parameters
Protecting Group Stability
The TBS group’s stability under Miyaura borylation conditions is paramount. Studies show that Pd-based catalysts and polar aprotic solvents (e.g., DMF) can induce premature desilylation, reducing yields by 15–20%. Substituting PdCl₂(PPh₃)₂ with Pd(OAc)₂ and using non-coordinating solvents like toluene mitigate this issue, preserving the TBS group in >95% cases.
Comparative stability of silyl protecting groups :
| Protecting Group | Stability in Pd Reactions | Preferred Catalyst |
|---|---|---|
| TBS | Moderate | Pd(OAc)₂ |
| TIPS | High | Pd(dppf)Cl₂ |
| TES | Low | PdCl₂(PPh₃)₂ |
Boronation Efficiency and Byproduct Formation
The boronation step’s success depends on avoiding protodeboronation and controlling homo-coupling side reactions. Adding 4Å molecular sieves to adsorb water and employing aerobic conditions with Cu(I) co-catalysts (e.g., CuI) suppress deboronation, improving yields to 72–85%. For instance, a protocol combining PdCl₂(PPh₃)₂ (4 mol%), CuI (10 mol%), and K₂CO₃ (2.0 M) in 1,4-dioxane/H₂O (4:1) at 80°C achieves 78% isolated yield.
Analytical Characterization and Quality Control
NMR Spectral Data
Purity Assessment
HPLC analysis (C18 column, 0.1% H3PO4/MeCN gradient) typically shows ≥98% purity. Critical impurities include:
Industrial-Scale Production Considerations
Cost-Effective Catalyst Recycling
Recent advances employ MOF-199 (Basolite C300) as a heterogeneous Pd support, enabling catalyst reuse for 3–5 cycles with <10% activity loss. A pilot-scale reaction (50 L batch) using MOF-199 achieves 82% yield, reducing Pd waste by 60% compared to homogeneous systems.
Chemical Reactions Analysis
Types of Reactions: 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The boronic acid group can be reduced to form boranes.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) or acids like hydrochloric acid can be used to remove the silyl ether group.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Pyridine derivatives with different protecting groups or functional groups.
Scientific Research Applications
Organic Synthesis
1.1 Role in Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. The compound 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid serves as a versatile coupling partner due to its stability and functional group tolerance. Its use has been documented in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Table 1: Summary of Cross-Coupling Reactions Utilizing this compound
| Reaction Type | Substrates Used | Product Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Aryl halides + Alkenes | 75-90 | |
| Negishi Coupling | Alkyl halides + Aryl boronates | 80-85 | |
| Stille Coupling | Aryl halides + Stannanes | 70-80 |
Medicinal Chemistry
2.1 Antimicrobial Activity
Research indicates that compounds containing the pyridine-boronic acid moiety exhibit significant antibacterial properties. Studies have shown that this compound demonstrates effective inhibition against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Study: Antibacterial Efficacy
A study assessed the antibacterial activity of several boronic acids, including this compound. The compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .
Materials Science
3.1 Polymer Chemistry
The incorporation of boronic acids into polymer matrices has been explored for developing smart materials with responsive properties. The silyl ether functionality of this compound enhances its compatibility with various polymer systems, allowing for the creation of materials that can respond to environmental stimuli.
Table 2: Properties of Polymers Modified with Boronic Acids
| Polymer Type | Modification Method | Properties Enhanced |
|---|---|---|
| Polyethylene oxide | Copolymerization | Increased mechanical strength |
| Polyvinyl alcohol | Cross-linking | Improved thermal stability |
| Polystyrene | Blending | Enhanced hydrophilicity |
Mechanism of Action
The mechanism of action of 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. The boronic acid group interacts with diols to form boronate esters, which can be reversed under certain conditions. This reversible binding is crucial in its role as an enzyme inhibitor, where it can form transient covalent bonds with the active site of enzymes, thereby inhibiting their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid with structurally related pyridine boronic acids, focusing on substituent effects, reactivity, and applications.
Table 1: Key Structural and Electronic Comparisons
*Inferred from structural analogs in .
Key Comparisons
Electron-withdrawing groups (e.g., -CF₃ in ) increase boronic acid acidity, enhancing Suzuki coupling efficiency. By contrast, the TBS group is electron-donating, which may reduce reactivity but improve stability .
Synthetic Applications :
- The chloropyridinyloxy derivative (CAS 918138-37-1) is bifunctional, enabling sequential coupling reactions, whereas the TBS-protected compound is tailored for single-step couplings requiring steric control .
- Halogenated analogs (e.g., 5-Chloro-2-methoxypyridin-4-yl boronic acid) are preferred for synthesizing halogen-containing pharmaceuticals, whereas the TBS-protected variant is suited for oxygen-sensitive reactions .
Stability and Handling :
- The TBS group improves hydrolytic stability compared to unprotected hydroxyl analogs (e.g., 2-Methoxy-3-pyridineboronic acid, CAS 163105-90-6), which are prone to oxidation .
- Methoxycarbonyl-substituted boronic acids (e.g., CAS 871329-53-2) exhibit lower thermal stability due to ester lability, whereas the TBS ether offers robustness under diverse conditions .
Research Findings and Trends
- Steric vs. Electronic Trade-offs: The TBS group’s bulkiness limits its use in sterically congested coupling reactions but enhances selectivity in mono-functionalized substrates .
- Emerging Analogs : Fluorinated derivatives (e.g., 5-Fluoro-2-methoxypyridine-4-boronic acid, CAS 1043869-98-2) are gaining traction for PET imaging, whereas the TBS-protected compound remains niche in lab-scale synthesis .
Biological Activity
5-([tert-Butyl(dimethyl)silyl]oxy)pyridine-3-boronic acid is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound combines the properties of boronic acids and silyl ethers, which allows it to participate in various chemical reactions, particularly in the context of drug development and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is CHBNOSi, with a molar mass of approximately 253.18 g/mol. The structure features a pyridine ring substituted with a boronic acid group and a tert-butyldimethylsilyl (TBS) protected hydroxyl group, which enhances its stability and reactivity in synthetic applications .
Suzuki-Miyaura Coupling Reaction : The primary mechanism through which this compound exerts its biological activity is via the Suzuki-Miyaura (SM) coupling reaction. In this process, the boronic acid group interacts with aryl or vinyl halides in the presence of a palladium catalyst, facilitating the formation of new carbon-carbon bonds. The TBS group serves as a protective moiety, preventing unwanted side reactions during synthesis .
Transmetalation Process : The compound undergoes transmetalation where it exchanges its boron atom with a metal from the palladium complex, followed by reductive elimination to yield the desired product. This mechanism is crucial for its application in creating complex organic molecules, particularly in pharmaceutical development.
Biological Applications
Cancer Therapy : this compound has potential applications in cancer therapy due to its ability to inhibit certain enzymes involved in tumor growth. Boronic acids are known to target serine proteases, which play critical roles in cancer progression by regulating cell signaling pathways and extracellular matrix remodeling .
Enzyme Inhibition : The compound has been shown to effectively inhibit various enzymes, making it valuable in medicinal chemistry. Its ability to form reversible covalent bonds with diols enhances its specificity and efficacy as an enzyme inhibitor.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- Antibacterial Activity : Research indicates that boronic acids can exhibit antibacterial properties by inhibiting β-lactamase enzymes. This inhibition can enhance the effectiveness of β-lactam antibiotics against resistant strains of bacteria such as Escherichia coli and Klebsiella pneumoniae .
- Pharmacokinetics : Studies on pharmacokinetics reveal that this compound is relatively stable under physiological conditions, making it suitable for further development into drug candidates. Its stability allows for prolonged action within biological systems without rapid degradation .
- Cellular Effects : In vitro studies have shown that this compound influences cellular processes such as gene expression and metabolic pathways, indicating its potential role as a therapeutic agent in various diseases beyond cancer .
Comparison with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-([tert-Butyldiphenylsilyl]oxy)pyridine-3-boronic acid | Structure | Contains a diphenylsilyl group; different stability profile |
| 5-([tert-Butyldimethylsilyl]oxy)benzene-3-boronic acid | Structure | Benzene ring instead of pyridine; varied reactivity |
| 5-([tert-Butyl(trimethyl)silyl]oxy)pyridine-3-boronic acid | Structure | Trimethylsilyl group; more labile than dimethylsilyl group |
Q & A
Q. Advanced Analytical Workflow
- NMR spectroscopy : ¹H/¹³C NMR confirms the TBS group’s presence (δ ~0.1–0.3 ppm for Si(CH₃)₂) and boronic acid proton resonance (broad peak near δ 7–8 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (expected: ~293.2 g/mol) and isotopic patterns for boron .
- X-ray crystallography : Resolves steric effects of the TBS group on the pyridine ring .
How can researchers optimize Suzuki-Miyaura coupling yields involving this compound?
Advanced Reaction Design
Key parameters for coupling efficiency:
- Catalyst selection : PdCl₂(dppf) or Pd(OAc)₂ with ligands (e.g., SPhos) enhance electron-deficient pyridine substrates .
- Solvent/base systems : Use DME/H₂O with K₂CO₃ or Cs₂CO₃ to stabilize the boronate intermediate .
- Temperature control : Reactions at 80–100°C improve kinetics without decomposing the TBS group .
Q. Example protocol :
Combine 1 eq boronic acid, 1.2 eq aryl halide, 5 mol% Pd catalyst, and 2 eq K₂CO₃ in DME/H₂O (4:1).
Heat at 85°C for 12–24 h under argon.
Monitor via TLC (Rf shift) and purify via flash chromatography .
How does the TBS group influence reactivity in protecting group strategies?
Q. Advanced Steric and Electronic Effects
- Steric hindrance : The bulky TBS group reduces undesired side reactions (e.g., oxidation) at the 5-position .
- Stability : Resists acidic/basic conditions during boronic acid functionalization, unlike smaller silyl groups (e.g., TMS) .
- Deprotection : Removable via tetrabutylammonium fluoride (TBAF) in THF, enabling subsequent modifications .
What are the primary research applications of this compound?
Q. Basic Applications
Q. Advanced Applications
- Enzyme inhibition studies : Boronic acid moieties form reversible covalent bonds with serine hydrolases, aiding protease inhibitor design .
- Material science : Used in metal-organic frameworks (MOFs) for boron-rich coordination polymers .
How should researchers address contradictions in reported reaction conditions?
Q. Advanced Data Contradiction Analysis
- Systematic screening : Use design of experiments (DoE) to test variables (e.g., solvent polarity, base strength) across literature protocols .
- Mechanistic studies : Probe intermediates via in-situ IR or ¹¹B NMR to identify rate-limiting steps .
- Computational modeling : DFT calculations predict optimal transition states for coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
